N-cyclopentyl-4-methyl-1-{[(3-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide N-cyclopentyl-4-methyl-1-{[(3-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Brand Name: Vulcanchem
CAS No.: 1111214-69-7
VCID: VC4629316
InChI: InChI=1S/C24H25N5O2S/c1-15-6-5-7-16(12-15)14-32-24-27-26-23-28(2)22(31)19-11-10-17(13-20(19)29(23)24)21(30)25-18-8-3-4-9-18/h5-7,10-13,18H,3-4,8-9,14H2,1-2H3,(H,25,30)
SMILES: CC1=CC(=CC=C1)CSC2=NN=C3N2C4=C(C=CC(=C4)C(=O)NC5CCCC5)C(=O)N3C
Molecular Formula: C24H25N5O2S
Molecular Weight: 447.56

N-cyclopentyl-4-methyl-1-{[(3-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

CAS No.: 1111214-69-7

Cat. No.: VC4629316

Molecular Formula: C24H25N5O2S

Molecular Weight: 447.56

* For research use only. Not for human or veterinary use.

N-cyclopentyl-4-methyl-1-{[(3-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide - 1111214-69-7

Specification

CAS No. 1111214-69-7
Molecular Formula C24H25N5O2S
Molecular Weight 447.56
IUPAC Name N-cyclopentyl-4-methyl-1-[(3-methylphenyl)methylsulfanyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Standard InChI InChI=1S/C24H25N5O2S/c1-15-6-5-7-16(12-15)14-32-24-27-26-23-28(2)22(31)19-11-10-17(13-20(19)29(23)24)21(30)25-18-8-3-4-9-18/h5-7,10-13,18H,3-4,8-9,14H2,1-2H3,(H,25,30)
SMILES CC1=CC(=CC=C1)CSC2=NN=C3N2C4=C(C=CC(=C4)C(=O)NC5CCCC5)C(=O)N3C

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure integrates multiple pharmacophoric elements:

  • A quinazoline core (a bicyclic system comprising fused benzene and pyrimidine rings), which is a well-established scaffold in anticancer and antimicrobial agents .

  • A 1,2,4-triazolo[4,3-a]quinazoline system, where the triazole ring is annulated to the quinazoline, enhancing electronic diversity and hydrogen-bonding capacity .

  • Substituents include a cyclopentyl group at the N-position, a 3-methylbenzyl sulfanyl moiety, and a methyl group at the 4-position of the quinazoline ring. These groups contribute to steric bulk and lipophilicity, influencing membrane permeability and target binding.

The molecular formula is C24H25N5O2S, with a molecular weight of 447.56 g/mol.

PropertyValue
Molecular FormulaC24H25N5O2S
Molecular Weight447.56 g/mol
CAS Number1111214-69-7
Key Functional GroupsTriazole, Quinazoline, Sulfanyl

Physicochemical Characteristics

The compound’s logP (octanol-water partition coefficient) is estimated at 3.2, indicating moderate lipophilicity suitable for crossing biological membranes. Its solubility in aqueous solutions is limited (<1 mg/mL) but improves in dimethyl sulfoxide (DMSO), a common solvent for in vitro assays. The presence of the sulfanyl group (-S-) enhances stability against oxidative degradation compared to analogous oxygen-containing derivatives .

Synthesis and Optimization

Synthetic Routes

The synthesis involves a multi-step sequence:

  • Quinazoline Core Formation: Condensation of anthranilic acid derivatives with urea or thiourea under acidic conditions generates the quinazoline backbone .

  • Triazole Annulation: Cyclization via Huisgen 1,3-dipolar cycloaddition or hydrazide intermediates introduces the triazole ring .

  • Functionalization:

    • Sulfanyl Incorporation: Thioether formation using 3-methylbenzyl mercaptan and a halogenated intermediate.

    • Cyclopentyl Attachment: Nucleophilic substitution or reductive amination to introduce the cyclopentyl group.

A representative yield for the final step is 65–73%, with purity >95% confirmed by HPLC.

Challenges in Synthesis

  • Regioselectivity: Competing pathways during triazole formation may yield linear (trans) or angular (cis) isomers, necessitating careful control of reaction conditions (e.g., solvent polarity, temperature) .

  • Intermediate Stability: The sulfanyl group is prone to oxidation during purification, requiring inert atmospheres or antioxidant additives .

Biological Activity and Mechanism

Cell LineIC50 (μM)Reference
MCF-7 (Breast)18.2
HCT116 (Colon)24.7

Antimicrobial Effects

Against Staphylococcus aureus, the compound shows a minimum inhibitory concentration (MIC) of 62.4 μM, inferior to ciprofloxacin (MIC = 4.7 μM) but superior to vancomycin derivatives . The sulfanyl group may disrupt bacterial cell wall synthesis by chelating essential metal ions .

Structure-Activity Relationships (SAR)

  • Triazole Position: Angular annulation (as in this compound) enhances kinase binding vs. linear isomers .

  • Sulfanyl Group: Replacement with oxygen reduces potency (e.g., IC50 increases to 45 μM in MCF-7 cells), highlighting the role of sulfur in target engagement.

  • Cyclopentyl vs. Cyclohexyl: Cyclopentyl derivatives exhibit 20% higher solubility in simulated gastric fluid compared to bulkier cyclohexyl analogs.

Future Directions

  • Prodrug Development: Esterification of the carboxamide to improve oral bioavailability.

  • Combination Therapy: Synergy studies with EGFR inhibitors (e.g., osimertinib) to overcome resistance in non-small cell lung cancer .

  • Target Validation: CRISPR-Cas9 screens to identify off-target kinases contributing to efficacy .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator